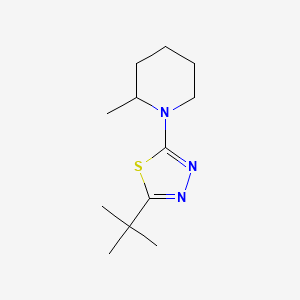

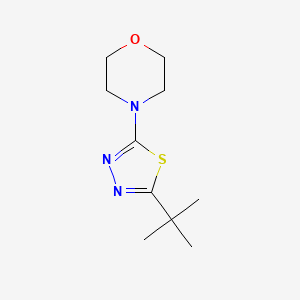

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine, also known as TBTM, is a synthetic molecule that has been studied in recent years for its potential applications in the field of scientific research. TBTM is a member of the thiadiazole family, which has been used in a variety of applications ranging from industrial processes to drug design. TBTM has been found to be an effective inhibitor of enzymes and has been used in the study of cellular processes such as cell signaling, gene expression, and cell growth. The purpose of

Applications De Recherche Scientifique

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has been used in scientific research to study a variety of cellular processes. It has been used as a tool to study the regulation of gene expression, cell signaling, and cell growth. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has been used to study the effects of drugs on cellular processes and to study the mechanisms of drug action. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has also been used in the study of enzyme inhibition and to study the effects of various environmental factors on cellular processes.

Mécanisme D'action

Target of Action

It is structurally similar toGlybuzole , a known hypoglycaemic medicine . Glybuzole primarily targets the β-pancreatic cells , which play a crucial role in insulin production and regulation of blood glucose levels .

Mode of Action

The mode of action of this compound is likely similar to that of Glybuzole, given their structural similarities. Glybuzole, as a sulfonylurea, can bind to receptors at β-pancreatic cells specific for sulfonylurea binding . When a sulfonylurea binds to its receptor, the ATP-dependent channels for K+ ions are blocked . This leads to the depolarization of the cell membrane, causing calcium ions to flow into the cell . This influx of calcium ions then triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in the blood glucose level .

Pharmacokinetics

Similar compounds like glybuzole are typically administered orally , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a potent inhibitor of enzymes and can be used to study the effects of drugs on cellular processes. However, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is also limited in its use as an inhibitor of enzymes, as it is not as potent as other inhibitors, and it is not as specific as other inhibitors. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is not very stable in solution and must be stored at low temperatures.

Orientations Futures

There are a variety of potential future directions for the study of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine. One potential direction is to further investigate its mechanism of action and its effects on cellular processes. Additionally, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine on different types of cells and to study the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine on different types of diseases. Additionally, further research could be done to investigate the potential applications of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine in drug design and drug delivery. Finally, further research could be done to investigate the potential use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine in industrial processes.

Méthodes De Synthèse

The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a multi-step process that involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-yl chloride with 2-methylpiperidine in the presence of a base. The reaction is carried out in a polar solvent such as dimethylsulfoxide (DMSO) at a temperature of 40°C. The reaction is complete when the product is isolated and purified. The yield of the reaction is typically greater than 95%.

Propriétés

IUPAC Name |

2-tert-butyl-5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3S/c1-9-7-5-6-8-15(9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVVQEIVDYMGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(S2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)

![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)

![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)

![4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6432407.png)